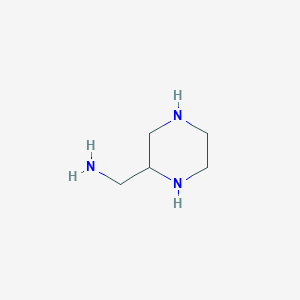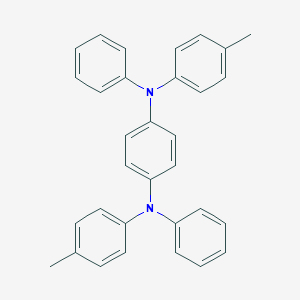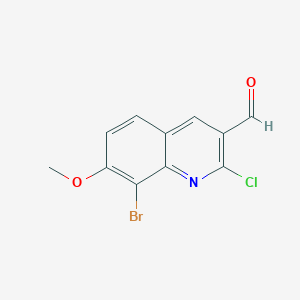![molecular formula C8H13NO2 B137104 Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate CAS No. 145375-03-7](/img/structure/B137104.png)
Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate, also known as cocaine, is a powerful stimulant drug that is derived from the leaves of the coca plant. It has been used for centuries in South America for its medicinal properties, but it is now primarily known for its recreational use and the negative effects it can have on the human body. Despite its negative reputation, cocaine has been the subject of extensive scientific research, and its chemical properties and effects on the body have been studied extensively.
Mecanismo De Acción
The mechanism of action of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which produces the drug's characteristic stimulant effects. The drug also has anesthetic properties and can produce a numbing effect when applied topically.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate are complex and can vary depending on the dose and route of administration. In general, the drug produces a sense of euphoria and increased energy, along with increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations, and can lead to addiction and other negative health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cocaine has several advantages and limitations for use in laboratory experiments. One advantage is that it is a powerful stimulant that can produce a range of physiological and behavioral effects in animal models. This can be useful for studying the effects of drugs on the brain and behavior. However, the drug's addictive properties and potential for harm make it a challenging substance to work with, and it is highly regulated and controlled.
Direcciones Futuras
There are several future directions for research on Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate and its effects. One area of interest is the development of new treatments for addiction and other negative health effects associated with the drug. Another area of interest is the study of the drug's effects on the brain and behavior, including the potential for long-term changes in neural function and behavior. Additionally, there is a need for continued research on the synthesis and regulation of the drug, as well as its use in forensic and law enforcement applications.
Métodos De Síntesis
The synthesis of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate is a complex process that involves several steps. The first step is the extraction of the coca leaves, which are then processed to produce coca paste. The coca paste is then further refined to produce Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate hydrochloride, which is the most commonly used form of the drug. The synthesis of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate is a highly regulated process, and it is illegal to produce or distribute the drug without proper authorization.
Aplicaciones Científicas De Investigación
Cocaine has been the subject of extensive scientific research, and its chemical properties and effects on the body have been studied extensively. One of the primary areas of research has been the drug's mechanism of action, which involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which produces the drug's characteristic stimulant effects.
Propiedades
Número CAS |
145375-03-7 |
|---|---|
Nombre del producto |
Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-2-5-3-7(6)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m0/s1 |
Clave InChI |
BQCQFRLCYCZHOD-ACZMJKKPSA-N |
SMILES isomérico |
COC(=O)[C@H]1C[C@H]2C[C@@H]1NC2 |
SMILES |
COC(=O)C1CC2CC1NC2 |
SMILES canónico |
COC(=O)C1CC2CC1NC2 |
Sinónimos |
2-Azabicyclo[2.2.1]heptane-6-carboxylicacid,methylester,(1S-exo)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)
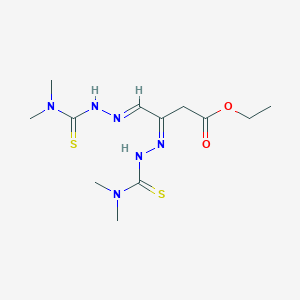
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

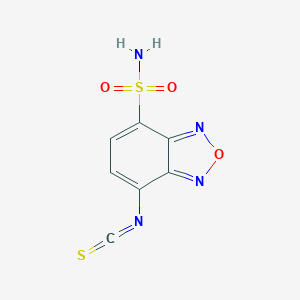
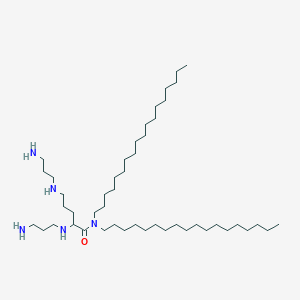
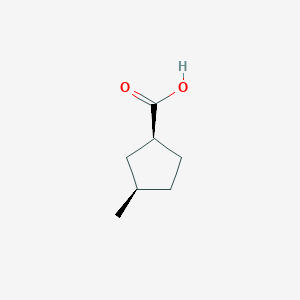
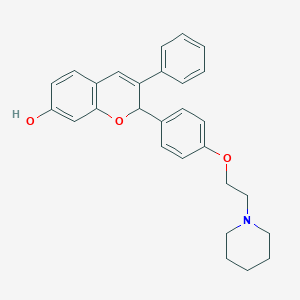
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)
![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)
